molecular formula C7H5BrCl2O B1384332 6-Bromo-2,3-dichlorobenzyl alcohol CAS No. 1807009-09-1

6-Bromo-2,3-dichlorobenzyl alcohol

Cat. No.: B1384332
CAS No.: 1807009-09-1
M. Wt: 255.92 g/mol
InChI Key: ABGMWYMWAKJBLD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dichlorobenzyl alcohol is represented by the InChI code 1S/C7H5BrCl2O/c8-5-1-2-6 (9)7 (10)4 (5)3-11/h1-2,11H,3H2 .


Physical and Chemical Properties Analysis

This compound is a white to off-white crystalline solid. It has a molecular weight of 255.92 g/mol .

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • 6-Bromo-2,3-dichlorobenzyl alcohol and its derivatives have been subjects of extensive spectroscopic and theoretical studies. These studies involve Fourier Transform Infrared (FT-IR) and Raman spectroscopy to understand the electronic and structural aspects of related compounds. For instance, 1-bromo-2,3-dichlorobenzene was analyzed for its electronic structure, thermodynamic properties, and solvent effects on absorption spectra. Nonlinear Optical (NLO) properties and quantum chemical descriptors were also studied, indicating the potential of these compounds as good nonlinear optical materials (Arivazhagan et al., 2013).

Development in Synthesis Techniques

  • The synthesis of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, an important intermediate with wide application, has seen significant developments. Research in this area focuses on improving synthesis methods using mesoporous molecular sieve supported metal oxides, chiral ligands, and other active components (Li Ga, 2014).

Molecular Dynamics and Docking Properties

  • Studies have also been conducted on the molecular dynamics and docking properties of related compounds. For instance, 2-bromo-1, 4-dichlorobenzene was investigated for its local reactivity properties, docking properties, and molecular dynamics simulations with water molecules, revealing its potential inhibitory activity against specific enzymes (Vennila et al., 2018).

Antimicrobial Activities

  • Some derivatives of this compound, like nicotinohydrazones, have been synthesized and studied for their antimicrobial activities. These studies involve structural characterization and evaluation of in vitro antimicrobial activities, indicating potential as antibacterial agents (Hai-yun Zhu, 2020).

Safety and Hazards

The safety information for 6-Bromo-2,3-dichlorobenzyl alcohol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

(6-bromo-2,3-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGMWYMWAKJBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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